4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Physicochemical Profiling Medicinal Chemistry SAR

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS 1619897-03-8) is a brominated, N-methylated pyrazole derivative distinguished by a 3-ethoxy substituent. With a molecular weight of 205.05 g/mol and a molecular formula of C₆H₉BrN₂O, this compound serves as a versatile heterocyclic building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research.

Molecular Formula C6H9BrN2O
Molecular Weight 205.05 g/mol
CAS No. 1619897-03-8
Cat. No. B13339036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethoxy-1-methyl-1H-pyrazole
CAS1619897-03-8
Molecular FormulaC6H9BrN2O
Molecular Weight205.05 g/mol
Structural Identifiers
SMILESCCOC1=NN(C=C1Br)C
InChIInChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3
InChIKeyBYNXGFGKCPZBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS 1619897-03-8): A Precision Brominated Pyrazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-3-ethoxy-1-methyl-1H-pyrazole (CAS 1619897-03-8) is a brominated, N-methylated pyrazole derivative distinguished by a 3-ethoxy substituent . With a molecular weight of 205.05 g/mol and a molecular formula of C₆H₉BrN₂O, this compound serves as a versatile heterocyclic building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research . Its specific substitution pattern, featuring a reactive C4 bromine atom, an N1 methyl group, and a C3 ethoxy moiety, provides a unique vector for chemical diversification through cross-coupling reactions, enabling the construction of novel chemical space not accessible from simpler analogs .

Why 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole Cannot Be Replaced by Generic 4-Bromopyrazoles: A Procurement Risk Analysis


Simple 4-bromopyrazole analogs, such as 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8), lack the 3-ethoxy substituent that critically modulates the pyrazole ring's electron density and steric environment [1]. This substitution has been shown to drastically alter reactivity in key transformations, particularly in deprotonation and subsequent functionalization steps, where 3-alkoxy groups render the C5 position amenable to lithiation, while 5-alkyl isomers remain inert [2]. Consequently, substituting 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole with a generic analog can lead to failed synthetic routes, undesired regioselectivity in subsequent reactions, or the generation of a final product with divergent physicochemical properties (e.g., LogP, tPSA), invalidating structure-activity relationship (SAR) studies and delaying research timelines.

Quantitative Differentiation of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole: A Comparative Analysis for Informed Procurement


Physicochemical and Molecular Property Differentiation from the 5-Methyl Regioisomer

The compound is specifically the 3-ethoxy-4-bromo regioisomer, distinguishing it from the commercially available 5-methyl analog, 4-Bromo-3-ethoxy-5-methyl-1H-pyrazole . While no direct experimental comparison is available for this exact pair, the significant difference in the position of a methyl group (N1 vs. C5) is a well-documented driver of altered reactivity in pyrazoles [1]. The reported computed LogP for the target compound is 1.58, a key parameter for predicting membrane permeability and solubility in drug discovery campaigns .

Physicochemical Profiling Medicinal Chemistry SAR

Synthetic Utility and Regioselective Functionalization Potential Compared to Non-Alkoxylated Analogs

The presence of a 3-alkoxy group is a critical structural feature for enabling regioselective functionalization. Studies on 3-alkoxypyrazoles demonstrate their unique reactivity profile, enabling selective C4-arylation [1] and exhibiting drastically different deprotonation behavior compared to 5-alkylpyrazole isomers [2]. The target compound's 3-ethoxy group is essential for these transformations, a capability absent in simpler 4-bromopyrazoles like 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8), which lacks this directing and activating group [3].

Synthetic Methodology C-H Functionalization Cross-Coupling

Differentiation from a Structurally Similar Ether: 4-Bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole

The target compound's 3-ethoxy group is directly attached to the pyrazole ring, while a closely named analog, 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole, features a methylene spacer between the ring and the ether oxygen . This subtle difference in linker length and electronic connectivity significantly impacts the overall molecular properties. The computed LogP for the target compound is 1.58 , which is expected to differ from the ethoxymethyl analog, leading to altered permeability and distribution in biological systems.

Medicinal Chemistry SAR Molecular Design

Potential as a Scaffold for Kinase and Bromodomain Inhibitors

While direct biological data for the target compound is not found, its structural features are recurrent in potent and selective pyrazole-based inhibitors. For instance, the 3-alkoxy-4-bromo-pyrazole core is an advanced intermediate for preparing highly active dihydroorotate dehydrogenase (DHODH) inhibitors . Furthermore, 4-bromopyrazoles are key scaffolds in the development of p38 kinase inhibitors [1], B-Raf kinase inhibitors , and bromodomain inhibitors [2]. The specific substitution pattern of this compound positions it as a privileged building block for these therapeutic targets, in contrast to unsubstituted or differently substituted analogs.

Kinase Inhibition Bromodomain Inhibition Medicinal Chemistry

High-Impact Application Scenarios for 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Kinase and Epigenetic Inhibitor Hit Expansion

This compound is ideally suited for the rapid exploration of SAR around pyrazole-based kinase and bromodomain inhibitors [1]. Its 3-ethoxy-4-bromo substitution pattern is a validated motif for engaging the ATP-binding pocket of kinases like p38 and B-Raf, as well as the acetyl-lysine binding pocket of bromodomains . Researchers can utilize its bromine handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce diverse aromatic, alkenyl, or amino groups at the C4 position, rapidly generating focused libraries for hit-to-lead optimization.

Synthetic Methodology: Platform for Regioselective C-H Functionalization

The 3-ethoxy group is a key structural feature that enables regioselective C-H functionalization at the C4 and C5 positions of the pyrazole ring [2]. This compound can serve as a model substrate for developing novel C4-arylation or C5-lithiation methodologies, leveraging the ortho-directing and electronic effects of the 3-alkoxy group [3]. This provides a powerful alternative to traditional cross-coupling that relies on the pre-installed C4 bromine, offering access to new substitution patterns.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

Brominated pyrazoles are prominent intermediates in the synthesis of isoxazoline herbicides with excellent crop selectivity [4]. The 3-ethoxy-4-bromo-pyrazole core can be elaborated to introduce the necessary structural elements for herbicidal activity, following established synthetic routes from related patent literature . Its specific substitution pattern may lead to improved physicochemical properties, such as optimal LogP (computed 1.58) for foliar uptake and translocation , compared to simpler pyrazole scaffolds.

Chemical Biology: Development of Bioorthogonal Probes

The pyrazole core is being explored in the development of bioorthogonal 'click' reagents, such as 4H-pyrazoles that function as Diels-Alder dienes [5]. The 3-ethoxy-4-bromo substitution pattern on this compound can be a starting point for synthesizing novel 4H-pyrazole dienes with tunable reactivity and stability under physiological conditions, which are valuable tools for bioconjugation and live-cell imaging.

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